molecular formula C20H21NO B14186510 N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide CAS No. 920317-77-7

N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide

Cat. No.: B14186510
CAS No.: 920317-77-7
M. Wt: 291.4 g/mol
InChI Key: USGHTYXNEZXHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclobutanecarboxamide core with a 3,3-diphenylprop-2-en-1-yl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3,3-diphenylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the cyclobutanecarboxamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylprop-2-en-1-one: A related compound with a similar structure but lacking the cyclobutanecarboxamide moiety.

    3,3-Diphenylprop-2-en-1-amine: The amine precursor used in the synthesis of N-(3,3-Diphenylprop-2-en-1-yl)cyclobutanecarboxamide.

    Cyclobutanecarboxylic acid: The carboxylic acid precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a cyclobutanecarboxamide core with a 3,3-diphenylprop-2-en-1-yl substituent This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

920317-77-7

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

N-(3,3-diphenylprop-2-enyl)cyclobutanecarboxamide

InChI

InChI=1S/C20H21NO/c22-20(18-12-7-13-18)21-15-14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14,18H,7,12-13,15H2,(H,21,22)

InChI Key

USGHTYXNEZXHLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.